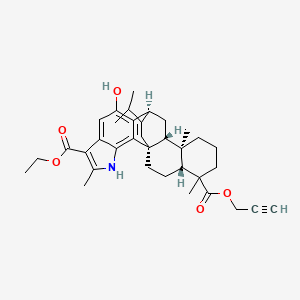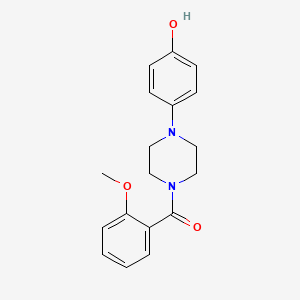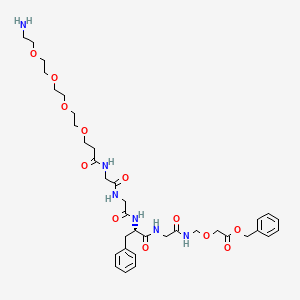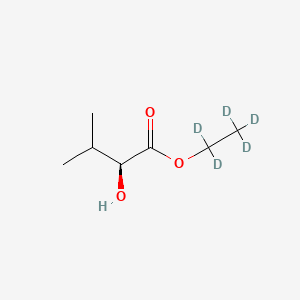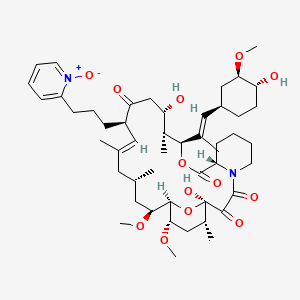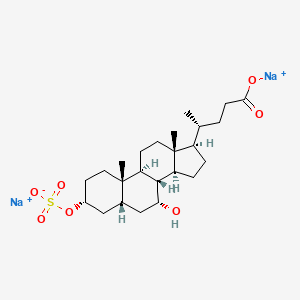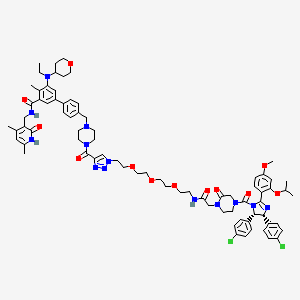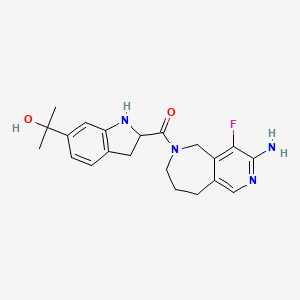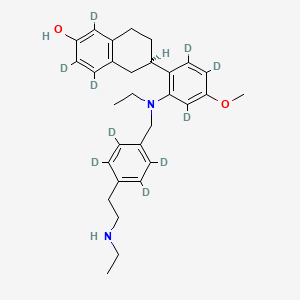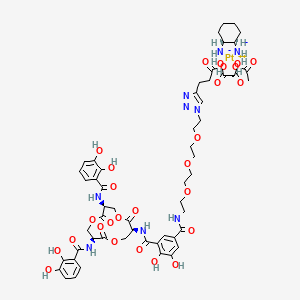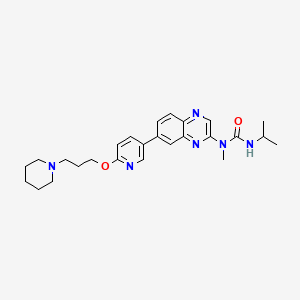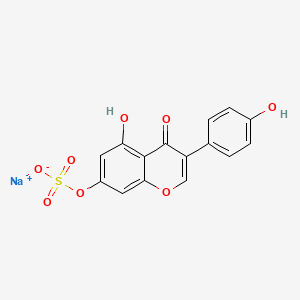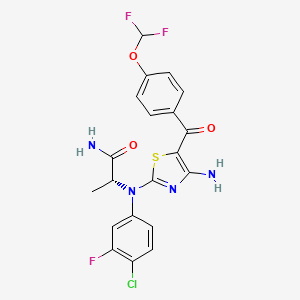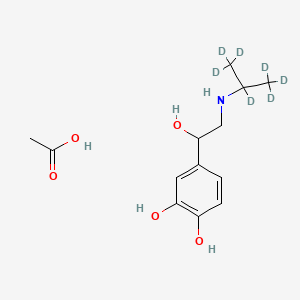
Isoprenaline-d7 (acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoprenaline-d7 (acetate) is a deuterated form of isoprenaline, a synthetic catecholamine and non-selective beta-adrenergic agonist. It is primarily used as an internal standard for the quantification of isoprenaline by gas chromatography or liquid chromatography-mass spectrometry . The deuterium labeling helps in distinguishing it from the non-labeled isoprenaline during analytical procedures.
Méthodes De Préparation
The synthesis of Isoprenaline-d7 (acetate) involves the deuteration of isoprenaline, followed by acetylation. The deuteration process typically replaces hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions. . Industrial production methods would follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Isoprenaline-d7 (acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Isoprenaline-d7 (acetate) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in analytical chemistry for the quantification of isoprenaline.
Biology: In studies involving beta-adrenergic receptor interactions and signaling pathways.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of isoprenaline.
Industry: In quality control and assurance processes for the production of isoprenaline and related compounds.
Mécanisme D'action
Isoprenaline-d7 (acetate) exerts its effects by acting as a beta-adrenergic receptor agonist. Upon binding to beta-1 and beta-2 adrenergic receptors, it activates G-protein coupled receptors, leading to the exchange of GDP for GTP on the alpha subunit. This activation triggers a cascade of intracellular events, including the production of cyclic AMP (cAMP) from ATP by adenylate cyclase. The increase in cAMP levels leads to various physiological responses such as increased heart rate, bronchodilation, and vasodilation .
Comparaison Avec Des Composés Similaires
Isoprenaline-d7 (acetate) can be compared with other deuterated and non-deuterated beta-adrenergic agonists, such as:
Isoprenaline: The non-deuterated form, used for similar applications but without the advantage of deuterium labeling.
Epinephrine: Another beta-adrenergic agonist with a broader range of physiological effects.
Propriétés
Formule moléculaire |
C13H21NO5 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
acetic acid;4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3.C2H4O2/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-2(3)4/h3-5,7,11-15H,6H2,1-2H3;1H3,(H,3,4)/i1D3,2D3,7D; |
Clé InChI |
HGXCPMXRCHCTKD-AUYCXRIESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O.CC(=O)O |
SMILES canonique |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


